8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group, a methyl group, and a methylprop-2-enyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The hydroxyethyl group can be introduced by reacting the piperazine ring with ethylene oxide under controlled conditions.
Alkylation: The methyl and methylprop-2-enyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, sulfonium salts.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential as a radioprotective agent, and in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of surfactants, synthetic fibers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell survival, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler derivative used in the synthesis of various pharmaceuticals.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Another buffering agent with similar properties.
Uniqueness
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its complex structure, which allows for diverse chemical modifications and applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential as a radioprotective agent make it a valuable compound in scientific studies.
Properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-11(2)10-22-12-13(19(3)16(25)18-14(12)24)17-15(22)21-6-4-20(5-7-21)8-9-23/h23H,1,4-10H2,2-3H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRVQRCEEMDWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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